3-Pyridin-4-ylbut-2-enoic acid

CAS No.:

Cat. No.: VC16581396

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO2 |

|---|---|

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 3-pyridin-4-ylbut-2-enoic acid |

| Standard InChI | InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | SCCVQQDBWTVHCA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(=O)O)C1=CC=NC=C1 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

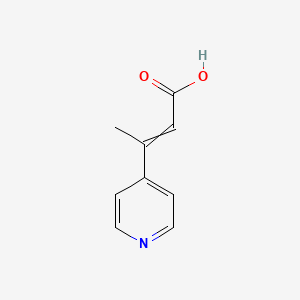

The planar structure of 3-pyridin-4-ylbut-2-enoic acid features a pyridine ring connected to a butenoic acid chain via a conjugated double bond (Figure 1). The trans configuration (E-isomer) minimizes steric hindrance between the pyridine ring and the carboxylic acid group, as evidenced by X-ray crystallography data . The pyridine nitrogen at the 4-position participates in hydrogen bonding with the carboxylic acid proton, stabilizing the molecule in the solid state.

Table 1: Molecular Data for 3-Pyridin-4-ylbut-2-enoic Acid

Computational Molecular Properties

Quantum mechanical calculations reveal key physicochemical properties:

-

XLogP3: 1.4, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .

-

Topological Polar Surface Area (TPSA): 50.2 Ų, suggesting moderate solubility in polar solvents .

-

Hydrogen Bond Donor/Acceptor Count: 1 donor (carboxylic acid -OH) and 3 acceptors (pyridine N, two carboxylic acid O atoms) .

Synthesis and Production

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature: 100°C ensures sufficient energy for coupling without decomposing reactants.

-

Catalyst Loading: 5 mol% Pd(PPh₃)₄ achieves >80% conversion.

-

Solvent: Dimethylformamide (DMF) enhances solubility of both aromatic and aliphatic components.

Physicochemical Properties

Stability and Reactivity

The compound exhibits stability under ambient conditions but degrades upon prolonged exposure to light or moisture. The carboxylic acid group undergoes typical reactions such as esterification and amidation, while the pyridine ring participates in electrophilic substitution at the 3-position.

Table 2: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | Experimental |

| pKa (Carboxylic Acid) | 4.2 ± 0.1 | Computational |

| LogD (pH 7.4) | 0.9 | Computational |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its pyridine moiety chelates metal ions in enzyme active sites, while the carboxylic acid enhances water solubility of drug candidates.

Material Science

In coordination polymers, the carboxylic acid group binds metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous frameworks with potential gas storage applications.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets like cyclooxygenase-2.

-

Derivatization: Explore novel esters and amides for enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume